(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.: 102623-15-4
Cat. No.: VC21355156
Molecular Formula: C19H22Cl2O9
Molecular Weight: 465.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid - 102623-15-4](/images/no_structure.jpg)
Specification
CAS No. | 102623-15-4 |
---|---|
Molecular Formula | C19H22Cl2O9 |
Molecular Weight | 465.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 |
Standard InChI Key | GLUTXGWNWQGVOE-FIUVVILRSA-N |
Isomeric SMILES | CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Canonical SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Introduction
Chemical Identity and Classification
Ciprofibrate-O-beta-Glucuronide is the glucuronide conjugate formed during Phase II metabolism of ciprofibrate, a potent hypolipidemic pharmaceutical agent. This metabolite combines the lipid-lowering agent ciprofibrate with a glucuronic acid moiety, resulting in a more water-soluble compound designed for excretion. The compound is classified as a xenobiotic carboxylic acid glucuronide conjugate with significant implications for drug metabolism studies and pharmacokinetic analysis .
Identification Parameters
The compound possesses several key identification parameters that distinguish it in chemical databases and analytical studies:
Parameter | Value |
---|---|
Chemical Name | (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Common Name | Ciprofibrate-O-beta-Glucuronide |
CAS Number | 102623-15-4 |
Molecular Formula | C19H22Cl2O9 |
Molecular Weight | 465.279 |
Accurate Mass | 464.064 |
The compound's detailed chemical nomenclature reflects its complex stereochemistry, with five stereocenters designated as 2S, 3S, 4S, 5R, and 6S, highlighting the precise three-dimensional arrangement of atoms that influences its biological activity and metabolism .
Structural Characteristics
The molecular structure of Ciprofibrate-O-beta-Glucuronide combines two primary structural components: the lipid-regulating ciprofibrate moiety and a beta-D-glucuronic acid unit. This conjugation occurs at the carboxylic acid functional group of ciprofibrate, forming an ester linkage with the glucuronic acid component.
Structural Components
The structure can be divided into two key components:
-
Ciprofibrate component: Contains a 2,2-dichlorocyclopropyl group attached to a phenoxy ring system, which is linked to a 2-methylpropanoyl group. This portion contributes to the lipid-regulating properties inherited from the parent drug.
-
Glucuronic acid component: A six-membered pyranose ring with hydroxyl groups at positions 2, 3, and 4, a carboxylic acid group at position 6, and the ester linkage to ciprofibrate at position 1 .
Chemical Representation
The compound can be represented through several chemical notation systems:
SMILES Notation:
CC(C)(Oc1ccc(cc1)C2CC2(Cl)Cl)C(=O)O[C@@H]3OC@@HC(=O)O
InChI:
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1
These notations provide a standardized way to represent the complex structure of the molecule programmatically for computational chemistry applications and database searching.
Physical and Chemical Properties
Understanding the physical and chemical properties of Ciprofibrate-O-beta-Glucuronide is crucial for analytical detection, pharmacokinetic studies, and metabolic investigations.
Solubility Profile
The glucuronidation process significantly alters the solubility profile of the parent ciprofibrate molecule:
Medium | Solubility Characteristics |
---|---|
Water | Improved solubility compared to parent ciprofibrate |
Biological fluids | Enhanced aqueous solubility facilitating excretion |
Organic solvents | Reduced solubility in non-polar solvents compared to parent compound |
The enhanced water solubility results from the addition of the hydrophilic glucuronic acid moiety, which contains multiple hydroxyl groups and a carboxylic acid function. This increased hydrophilicity is consistent with the biological role of glucuronidation as a detoxification mechanism .
Metabolism and Pharmacokinetics
Ciprofibrate-O-beta-Glucuronide represents a critical phase II metabolite in the biotransformation pathway of ciprofibrate. The formation of this glucuronide conjugate significantly impacts the pharmacokinetic properties and elimination patterns of ciprofibrate.
Metabolic Formation
The formation of Ciprofibrate-O-beta-Glucuronide occurs primarily through Phase II metabolism in the liver, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid group of ciprofibrate. This enzymatic reaction involves the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid to the carboxylic acid moiety of ciprofibrate .
The glucuronidation process serves several critical biological functions:
-
Increased water solubility for facilitated excretion
-
Reduced pharmacological activity of the parent compound
-
Potential detoxification of the xenobiotic compound
Pharmacokinetic Significance
The formation of Ciprofibrate-O-beta-Glucuronide significantly influences the pharmacokinetic profile of ciprofibrate. Research on ciprofibrate metabolism indicates that approximately 30-75% of a single administered dose is excreted in urine within 72 hours, with a portion as the glucuronide conjugate .
In subjects with normal renal function, the glucuronide metabolite is efficiently eliminated, whereas impaired renal function may lead to altered excretion patterns and potential accumulation of this metabolite . This pharmacokinetic behavior aligns with other fibrate medications that undergo significant glucuronidation.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of Ciprofibrate-O-beta-Glucuronide pose analytical challenges due to its complex structure and the need to differentiate it from the parent compound and other metabolites.
Chromatographic Methods
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents the gold standard for analyzing glucuronide metabolites. For Ciprofibrate-O-beta-Glucuronide, the following analytical parameters have been employed:
Analytical Technique | Key Parameters |
---|---|
LC-MS/MS | Multiple reaction monitoring (MRM) of parent-to-product ion transitions |
HPLC | Reverse phase chromatography with C18 columns |
Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |
The detection of this glucuronide metabolite typically involves monitoring the molecular ion [M+H]+ or [M+Na]+ in positive ionization mode, with characteristic collision cross-section values that help in structural confirmation .
Stability Considerations
The ester linkage in Ciprofibrate-O-beta-Glucuronide is potentially susceptible to hydrolysis under extreme pH conditions or by beta-glucuronidase enzymes. This susceptibility requires careful consideration during sample handling and analysis:
-
Storage recommendations typically include refrigeration or freezing
-
pH control during sample processing to prevent hydrolysis
-
Addition of beta-glucuronidase inhibitors when enzymatic hydrolysis is undesired
These stability considerations are critical for accurate quantification in pharmacokinetic and metabolism studies.
Biological Activity and Pharmacological Implications
Understanding the biological activity of Ciprofibrate-O-beta-Glucuronide provides insights into its role in the therapeutic effects and potential toxicity of ciprofibrate therapy.
Pharmacological Activity
While the parent compound ciprofibrate functions as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα) with an EC50 value of approximately 0.9 μM, the glucuronide conjugate typically exhibits significantly reduced pharmacological activity . This reduction in activity is consistent with most Phase II metabolites, where conjugation serves primarily as a detoxification and elimination mechanism.
Research Applications and Future Directions
Ciprofibrate-O-beta-Glucuronide serves as an important research tool in several pharmaceutical and biomedical applications.
Biomarker Development
As a specific metabolite of ciprofibrate, this glucuronide conjugate can serve as a biomarker for:
-
Medication adherence monitoring
-
Individual variations in drug metabolism
-
Potential drug-drug interactions affecting glucuronidation pathways
Deuterated Analogs
Deuterated analogs of Ciprofibrate-O-beta-Glucuronide, such as Ciprofibrate-O-beta-glucuronide-d6, have been developed as internal standards for quantitative bioanalytical methods. These compounds feature deuterium atoms incorporated into the glucuronide structure, enhancing stability and allowing for precise tracking in metabolic studies using mass spectrometry.
Future Research Directions
Several promising research directions involving Ciprofibrate-O-beta-Glucuronide include:
-
Development of specific antibodies for immunoassay detection
-
Investigation of tissue-specific deconjugation by beta-glucuronidases
-
Assessment of potential drug-drug interactions involving glucuronidation pathways
-
Exploration of inter-individual variability in glucuronidation due to genetic polymorphisms
These research avenues may provide valuable insights into personalized approaches to fibrate therapy and improved safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume